{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate
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Description
The compound “{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate” is a complex organic molecule. It contains a carbamoyl group (NH2COO), a methyl group (CH3), a 2-methylphenyl group (a phenyl ring with a methyl group at the 2-position), and a 3-chloro-4-fluorobenzoate group (a benzoate group with a chlorine atom at the 3-position and a fluorine atom at the 4-position) .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The carbamoyl group would likely form a planar structure . The 2-methylphenyl group would have a planar aromatic ring structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carbamoyl group could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Carbamic acids, which are related to the carbamoyl group in the compound, are generally stable and easy to handle .Scientific Research Applications
1. Synthesis of Functionalized Derivatives
Compounds with structures similar to "{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate" have been used as starting materials or intermediates in the synthesis of functionalized derivatives, such as carbazoles, dibenzofurans, and dibenzothiophenes. These processes often involve regioselective cyclization reactions facilitated by specific conditions, leading to compounds with potential applications in materials science, pharmaceuticals, and organic electronics (Sanz et al., 2006).
2. Organic Electronics and Solar Cells
Chemicals structurally related to "this compound" have been used to modify conductive polymers, enhancing their electrical properties. For example, derivatives of halobenzoic acids have significantly improved the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), leading to applications in high-efficiency, ITO-free organic solar cells (Tan et al., 2016).
3. Synthesis of Antitumor Agents
Certain benzothiazole derivatives, which share structural similarities with the compound , have shown potent and selective antitumor properties. These compounds undergo specific metabolic transformations in tumor cells, suggesting their use as targeted cancer therapies (Hutchinson et al., 2001).
4. Agricultural Applications
Similar compounds have been encapsulated in polymeric and solid lipid nanoparticles for sustained release in agricultural applications, such as fungicide delivery systems. These systems aim to improve the efficacy of active compounds while reducing environmental and human toxicity (Campos et al., 2015).
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-chloro-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c1-11-4-2-3-5-13(11)9-20-16(21)10-23-17(22)12-6-7-15(19)14(18)8-12/h2-8H,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSQPZHOADMDOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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